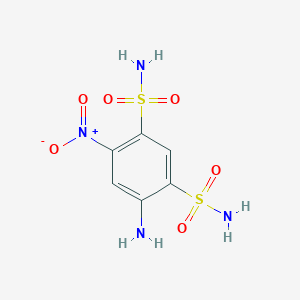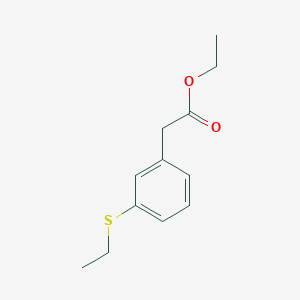
Benzeneacetic acid, 3-(ethylthio)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, 3-(ethylthio)-, ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzene ring, an acetic acid moiety, and an ethylthio group, making it a unique and versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3-(ethylthio)-, ethyl ester typically involves the esterification of Benzeneacetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Benzeneacetic acid+EthanolAcid CatalystBenzeneacetic acid, 3-(ethylthio)-, ethyl ester+Water
The reaction conditions usually involve refluxing the reactants in the presence of a strong acid such as sulfuric acid or hydrochloric acid to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production.
化学反応の分析
Types of Reactions
Benzeneacetic acid, 3-(ethylthio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzeneacetic alcohol.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring.
科学的研究の応用
Benzeneacetic acid, 3-(ethylthio)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
作用機序
The mechanism of action of Benzeneacetic acid, 3-(ethylthio)-, ethyl ester involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The ester moiety can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
- Benzeneacetic acid, ethyl ester
- Phenylacetic acid, ethyl ester
- Benzeneacetic acid, α-ethyl-, ethyl ester
Uniqueness
Benzeneacetic acid, 3-(ethylthio)-, ethyl ester is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable in various applications.
特性
CAS番号 |
1363179-51-4 |
|---|---|
分子式 |
C12H16O2S |
分子量 |
224.32 g/mol |
IUPAC名 |
ethyl 2-(3-ethylsulfanylphenyl)acetate |
InChI |
InChI=1S/C12H16O2S/c1-3-14-12(13)9-10-6-5-7-11(8-10)15-4-2/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
SYWQCQCFDSYRBH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=CC=C1)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



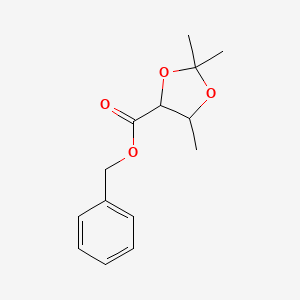


![3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13870723.png)


![N-[4-chloro-3-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13870748.png)
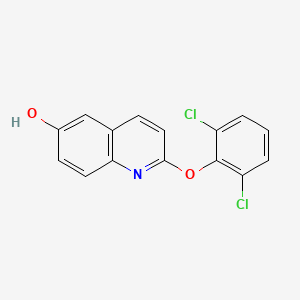
![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone](/img/structure/B13870767.png)

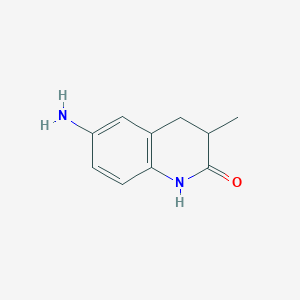
![tert-Butyl [4-(methylthio)phenyl]carbamate](/img/structure/B13870793.png)
